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Compound of Interest

Compound Name: BAY-299

Cat. No.: B605933 Get Quote

In the landscape of epigenetic drug discovery, the development of potent and selective

inhibitors for specific bromodomains is paramount for elucidating their biological functions and

for therapeutic applications. This guide provides a detailed comparison of the selectivity of

BAY-299, a notable BRPF2 inhibitor, against other known inhibitors of the BRPF

(Bromodomain and PHD Finger-containing) protein family.

Quantitative Selectivity Profile
The following table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of BAY-
299 and other BRPF inhibitors against the three BRPF paralogs: BRPF1, BRPF2, and BRPF3.

This data, gathered from various biochemical and cellular assays, highlights the comparative

selectivity of these compounds.
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Inhibitor Target IC50 (nM) Kd (nM)

Selectivit
y over
BRPF1
(Fold)

Selectivit
y over
BRPF3
(Fold)

Assay
Type

BAY-299 BRPF2 67 - 47 83
TR-

FRET[1][2]

BRPF1 3150 - - -
TR-

FRET[1]

BRPF3 5550 - - -
TR-

FRET[1]

BRPF2 97 - 23 25
AlphaScre

en[1][2]

BRPF1 >10000 - - -
NanoBRET

[2]

TAF1 BD2 8 - - -
TR-

FRET[1][3]

TAF1L BD2 106 - - -
TR-

FRET[1][3]

GSK6853 BRPF1 - 0.3

>1600-fold

selective

over other

bromodom

ains

-
BROMOsc

an[4][5]

BRPF2 >10000 - - -

BRPF3 >10000 - - -

OF-1 BRPF1B - 100 - - [6]

BRPF2 - 500 - - [6]

PFI-4 BRPF1 80 13 98.75 >125 [6][7]

BRPF2 7900 - - - [6]
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BRPF3 >10000 - - - [6]

NI-57 Pan-BRPF - - - - [8]

Note: "Pan-BRPF" indicates that the inhibitor targets all three BRPF paralogs without significant

selectivity.

Experimental Methodologies
The determination of inhibitor selectivity and potency relies on a variety of robust biochemical

and cellular assays. Below are detailed descriptions of the key experimental protocols cited in

the comparison.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is a widely used method for studying biomolecular interactions. It measures the

transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close

proximity.

Experimental Workflow:

Reagent Preparation: Histone peptides biotinylated at the N-terminus are used as the

substrate. Recombinant BRPF bromodomain proteins are expressed with a tag (e.g., GST).

Assay Plate Preparation: The inhibitor compounds are serially diluted in the assay buffer.

Reaction Mixture: The BRPF protein, biotinylated histone peptide, and the inhibitor are

incubated together in an assay plate.

Detection: A europium-labeled anti-tag antibody (donor) and streptavidin-labeled APC

(acceptor) are added to the mixture.

Signal Measurement: The plate is read on a TR-FRET compatible reader, measuring the

emission at both the donor and acceptor wavelengths. A decrease in the FRET signal

indicates inhibition of the protein-peptide interaction.
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TR-FRET Assay Workflow

Reagent Preparation
(Biotin-Histone, BRPF-GST)

Incubation
(BRPF + Histone + Inhibitor)

Assay Plate Preparation
(Inhibitor Dilution)

Detection Reagent Addition
(Eu-Ab + SA-APC)

Signal Measurement
(TR-FRET Reader)

Click to download full resolution via product page

TR-FRET experimental workflow diagram.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a

microplate format.

Experimental Workflow:

Reagent Preparation: Similar to TR-FRET, biotinylated histone peptides and tagged BRPF

bromodomain proteins are prepared.

Reaction: The inhibitor, BRPF protein, and biotinylated histone peptide are incubated.

Bead Addition: Streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor

beads are added to the well.

Signal Generation: Upon laser excitation at 680 nm, the donor bead converts ambient

oxygen to singlet oxygen. If the donor and acceptor beads are in close proximity (due to the

protein-peptide interaction), the singlet oxygen triggers a chemiluminescent reaction in the

acceptor bead, emitting light at 520-620 nm.

Signal Measurement: The emitted light is measured. A decrease in signal indicates inhibition.
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AlphaScreen Assay Workflow

Reagent Preparation
(Biotin-Histone, BRPF-GST)

Incubation
(BRPF + Histone + Inhibitor)

Bead Addition
(Donor + Acceptor)

Signal Measurement
(Luminescent Reader)

Click to download full resolution via product page

AlphaScreen experimental workflow diagram.

NanoBRET (Bioluminescence Resonance Energy
Transfer) Assay
The NanoBRET assay is a proximity-based cellular assay that measures molecular interactions

in live cells.

Experimental Workflow:

Cell Transfection: Cells are co-transfected with plasmids encoding the BRPF bromodomain

fused to NanoLuc luciferase (energy donor) and histone H3.3 or H4 fused to HaloTag

(energy acceptor).

HaloTag Labeling: The transfected cells are treated with a HaloTag NanoBRET 618 ligand.

Inhibitor Treatment: The cells are then treated with the inhibitor at various concentrations.

Luminescence Measurement: A substrate for NanoLuc luciferase is added, and the

luminescence is measured at two wavelengths (donor and acceptor emission peaks).

BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the acceptor signal to

the donor signal. A decrease in the BRET ratio indicates inhibition of the intracellular protein-

histone interaction.[1]

BRPF2 Signaling Pathway
BRPF2 is a scaffolding protein that plays a crucial role in the assembly and function of the

HBO1 (Histone Acetyltransferase Binding to ORC1) complex.[9][10] This complex is a member

of the MYST family of histone acetyltransferases and is responsible for the acetylation of
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histone H3 at lysine 14 (H3K14ac), a key epigenetic mark associated with active transcription.

[10][11][12] The bromodomain of BRPF2 is thought to recognize acetylated histone tails,

thereby recruiting the HBO1 complex to specific chromatin regions.[9][13]

HBO1 HAT Complex

BRPF2
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Role of BRPF2 in the HBO1 HAT complex.

Conclusion
BAY-299 demonstrates remarkable selectivity for the BRPF2 bromodomain over its paralogs,

BRPF1 and BRPF3.[1][2] This high degree of selectivity, as evidenced by biochemical and

cellular assays, distinguishes it from pan-BRPF inhibitors like NI-57 and even from other

paralog-selective inhibitors such as GSK6853 (BRPF1 selective) and PFI-4 (BRPF1 selective).
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[4][6][8] The dual activity of BAY-299 against TAF1 and TAF1L bromodomains is also a key

feature of its profile.[1][3] This makes BAY-299 a valuable chemical probe for dissecting the

specific functions of BRPF2 in gene regulation and disease, and a promising starting point for

the development of therapeutics targeting BRPF2-mediated pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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